molecular formula C16H20N4O2 B11658153 N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11658153
M. Wt: 300.36 g/mol
InChI Key: LHXSIRMAEIXLFR-LICLKQGHSA-N
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Description

Chemical Structure: The compound features a pyrazole core substituted at position 3 with an isopropyl group and a hydrazone moiety at position 3. The hydrazone is configured in the (E)-isomeric form, linked to a 2-ethoxyphenyl group (Fig. 1). The ethoxy group (-OCH2CH3) introduces electron-donating effects, influencing electronic distribution and intermolecular interactions.

Synthesis: The compound is synthesized via condensation of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by recrystallization . This method aligns with protocols for analogous carbohydrazides (e.g., ).

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-4-22-15-8-6-5-7-12(15)10-17-20-16(21)14-9-13(11(2)3)18-19-14/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

LHXSIRMAEIXLFR-LICLKQGHSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C(C)C

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C17H20N4O2
  • Molecular Weight : ~320.37 g/mol
  • Predicted Density : ~1.21 g/cm³ (similar to )
  • Melting Point: Not explicitly reported, but structurally similar compounds (e.g., ) exhibit melting points between 160–220°C.

Characterization : Confirmation of the (E)-configuration and structure would rely on single-crystal X-ray diffraction (e.g., SHELX programs, ), NMR, and IR spectroscopy .

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Key analogs differ in substituents on the pyrazole ring and the aromatic/hydrazone moieties (Table 1).

Table 1: Structural and Electronic Comparison

Compound Name (Example) Substituents (Pyrazole Position 3) Hydrazone-Linked Aromatic Group Molecular Weight (g/mol) Key Functional Effects
Target Compound Isopropyl 2-Ethoxyphenyl 320.37 Enhanced lipophilicity; moderate electron donation
N′-[(1E,2E)-3-(2-Methoxyphenyl)propenylidene]-3-(5-methylthienyl)-1H-pyrazole-5-carbohydrazide () 5-Methylthienyl 2-Methoxyphenyl ~352.40 Increased aromaticity; sulfur enhances π-stacking
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide () 2,4-Dichlorophenyl 3-Allyl-2-hydroxyphenyl ~406.48 Electron-withdrawing Cl groups reduce solubility; allyl increases reactivity
(E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () Methyl 4-Methoxybenzylidene ~260.29 Lower steric bulk; methoxy improves solubility
(E)-1-(4-tert-Butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide () 4-Chlorophenyl 5-Chloro-2-hydroxyphenyl ~473.35 High anticancer activity due to chloro and bulky tert-butyl groups

Physicochemical and Computational Insights

  • DFT Studies : Computational analyses (e.g., ) reveal that electron-donating groups (e.g., ethoxy) stabilize the hydrazone tautomer, favoring planar geometries for bioactivity .

Biological Activity

N'-[(E)-(2-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic effects, particularly in oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of 300.36 g/mol. The structural characteristics include a pyrazole ring, a hydrazide functional group, and an ethoxy-substituted phenyl moiety.

PropertyValue
Molecular FormulaC16H20N4O2C_{16}H_{20}N_{4}O_{2}
Molecular Weight300.36 g/mol
IUPAC NameThis compound
SMILESCC(C)C1=NN(C(=O)N/C=C/C2=CC=CC=C2)C(=O)N1CCOCC

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. This compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Antioxidant Activity : Potentially mitigating oxidative stress by scavenging free radicals.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies :
    • The compound showed significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
    • IC50 values were reported in the range of 10–50 µM depending on the specific cell line tested.
Cell LineIC50 (µM)
MCF712.50
A54926.00
HCT11642.30

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Models :
    • In carrageenan-induced paw edema models, it exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs.
    • The percentage inhibition was found to be up to 75% at higher doses.

Case Studies

Several studies have explored the biological activities of similar pyrazole derivatives, providing context for the potential applications of this compound:

  • Study by Bouabdallah et al. :
    • Investigated related pyrazole compounds with promising anticancer activities against HepG2 and P815 cell lines.
    • Reported IC50 values indicating significant cytotoxic effects.
  • Research by Wei et al. :
    • Focused on ethyl-substituted pyrazoles showing strong growth inhibition against A549 cells.
    • Highlighted structure–activity relationships that could be relevant for the design of new derivatives.

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